

JH-II-127: A Comparative Analysis of its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **JH-II-127**, a potent and selective LRRK2 inhibitor, with other notable alternatives. The information is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying LRRK2-related pathways, particularly in the context of Parkinson's disease.

Executive Summary

JH-II-127 is an orally active and brain-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1] It demonstrates high potency against both wild-type LRRK2 and the common G2019S mutant.[1][2][3][4][5][6][7][8] This guide compares the in vitro and in vivo characteristics of **JH-II-127** with other well-characterized LRRK2 inhibitors: GNE-7915, HG-10-102-01, and GSK2578215A.

Data Presentation In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory potency of **JH-II-127** and its comparators against various forms of the LRRK2 enzyme.



Compound	LRRK2 (WT) IC50 (nM)	LRRK2 (G2019S) IC50 (nM)	LRRK2 (A2016T) IC50 (nM)	Kinase Selectivity
JH-II-127	6[1]	2[1]	48[1]	Highly selective over a panel of 138 kinases[4][6]
GNE-7915	-	9 (IC50), 1 (Ki)[3]	-	Broad kinase selectivity[9]
HG-10-102-01	20.3[8][10]	3.2[8][10]	153[10]	Also inhibits MNK2 and MLK1 at higher concentrations[8]
GSK2578215A	10.9[5]	8.9[5]	-	Exceptionally high selectivity across 460 kinases[11]

In Vivo Pharmacokinetics in Mice

This table outlines the key pharmacokinetic parameters of the LRRK2 inhibitors in wild-type male C57BL/6 mice.



Compo und	Route of Adminis tration	Dose	T _{max} (h)	C _{max} (ng/mL)	AUC (h·ng/m L)	T½ (h)	Oral Bioavail ability (%)
JH-II-127	IV	2 mg/kg	-	-	-	-	Good[1]
РО	10 mg/kg	-	-	-	-		
HG-10- 102-01	IV	1 mg/kg	-	-	74.85 (AUClast)	0.13[8]	67[8]
РО	10 mg/kg	-	-	-			
GSK257 8215A	-	-	-	-	-	1.14[12]	-

In Vivo Pharmacodynamics in Mice

The table below details the in vivo efficacy of the inhibitors in reducing LRRK2 phosphorylation at Ser935, a key biomarker of LRRK2 kinase activity.



Compound	Route of Administration	Dose	Tissue	Effect on pSer935 LRRK2
JH-II-127	IP	10 mg/kg	Brain	Partial inhibition[1]
IP	30 mg/kg	Brain	Partial inhibition, near complete in other tissues[1]	
IP	100 mg/kg	Brain & other tissues	Near complete dephosphorylatio n[1]	
РО	30 mg/kg	Brain, Spleen, Kidney	Capable of inhibiting phosphorylation[2][3][7][8]	
GNE-7915	IP or PO	50 mg/kg	Brain	Concentration- dependent knockdown[3]
HG-10-102-01	IP	10, 30 mg/kg	Brain	Partial inhibition[8][13]
IP	50, 100 mg/kg	Brain & other tissues	Near complete dephosphorylatio n[8][13]	
GSK2578215A	IP	100 mg/kg	Spleen, Kidney	Substantial inhibition[5][11]
IP	100 mg/kg	Brain	No inhibition[5]	

Experimental Protocols In Vitro LRRK2 Kinase Inhibition Assay



This protocol outlines a general procedure for assessing the in vitro potency of inhibitors against LRRK2.

- Reaction Setup: In a 384-well plate, add 1 μL of the test inhibitor (e.g., JH-II-127) at various dilutions or DMSO as a control.
- Enzyme Addition: Add 2 μL of recombinant LRRK2 enzyme diluted in kinase buffer.
- Substrate and ATP Addition: Add 2 μL of a mixture containing a suitable substrate (e.g., LRRKtide or Myelin Basic Protein) and ATP to initiate the kinase reaction.[1][2]
- Incubation: Incubate the plate at room temperature for 120 minutes.[1]
- ADP Detection: Add 5 µL of ADP-Glo[™] Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
- Luminescence Measurement: Add 10 μL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence to determine the amount of ADP produced, which is proportional to kinase activity.[12]

In Vivo LRRK2 pSer935 Pharmacodynamic Assay

This protocol describes the methodology to evaluate the in vivo efficacy of LRRK2 inhibitors.

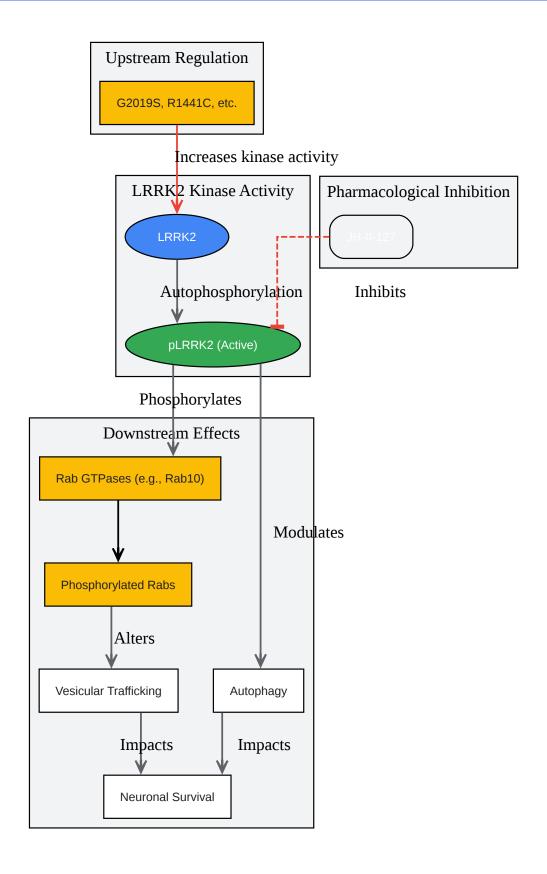
- Animal Dosing: Administer the test compound (e.g., **JH-II-127**) to mice via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.[2]
- Tissue Collection: At a specified time point post-administration, euthanize the mice and collect tissues of interest (e.g., brain, spleen, kidney).[2]
- Cell Lysis: Homogenize the collected tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration in the lysates using a suitable method, such as a BCA assay.[1]
- Western Blotting:



- Separate equal amounts of protein from each sample by SDS-PAGE.[2]
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane and then incubate with primary antibodies specific for pSer935-LRRK2 and total LRRK2.[2]
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an ECL substrate and an imaging system.[1]
- Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize
 the phosphorylated LRRK2 signal to the total LRRK2 signal to determine the extent of
 inhibition.[1]

Visualizations LRRK2 Signaling Pathway



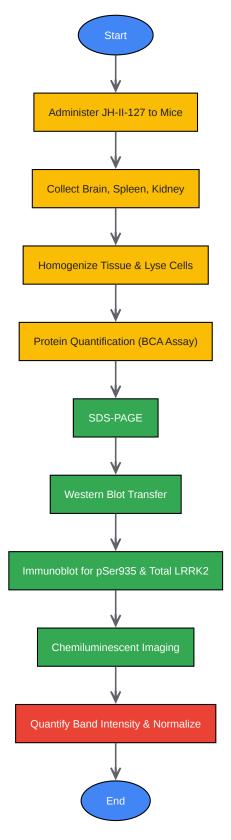


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Caption: LRRK2 signaling pathway and point of intervention for JH-II-127.



Experimental Workflow for In Vivo Pharmacodynamic Assay





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Caption: Workflow for assessing in vivo LRRK2 target engagement.

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